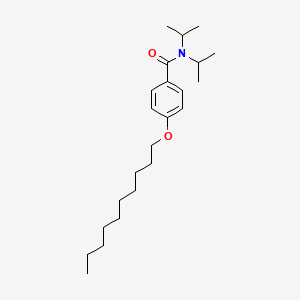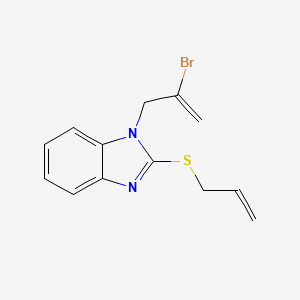
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride, also known as SN-38, is a synthetic derivative of camptothecin, a natural alkaloid found in the bark of the Chinese tree Camptotheca acuminata. SN-38 has been extensively studied for its anticancer properties, particularly in the treatment of colorectal cancer.
作用機序
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride exerts its anticancer effects by inhibiting topoisomerase I, as mentioned earlier. Inhibition of topoisomerase I results in the accumulation of single-strand breaks in DNA, which leads to the formation of double-strand breaks during replication. These double-strand breaks are lethal to cancer cells, as they cannot be repaired efficiently. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in the programmed cell death pathway.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit DNA synthesis and repair, induce cell cycle arrest, and activate apoptosis. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. It has also been extensively studied in preclinical and clinical studies, which makes it a well-characterized compound. However, this compound has several limitations for lab experiments. It is highly toxic and requires careful handling. In addition, it is not very water-soluble, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride. One area of research is the development of more water-soluble derivatives of this compound, which would make it easier to administer in vivo. Another area of research is the development of targeted delivery systems for this compound, which would allow for more selective delivery to cancer cells. Finally, there is ongoing research into the combination of this compound with other anticancer agents, which may improve its efficacy and reduce toxicity.
Conclusion
In conclusion, this compound is a synthetic derivative of camptothecin that has been extensively studied for its anticancer properties. It inhibits topoisomerase I, induces apoptosis, and inhibits angiogenesis, making it a promising agent for the treatment of cancer. While it has several advantages for lab experiments, it is highly toxic and requires careful handling. Future research directions include the development of more water-soluble derivatives, targeted delivery systems, and combination therapy with other anticancer agents.
合成法
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride is synthesized from irinotecan, a prodrug that is converted to this compound in the body. Irinotecan is synthesized from camptothecin through a series of chemical reactions that involve esterification and reduction. The final step in the synthesis of irinotecan is the conversion of the lactone ring to a carboxylate group, which makes the molecule more water-soluble and less toxic. Once irinotecan is administered, it is metabolized by carboxylesterases to form this compound, which is the active metabolite responsible for the anticancer effects.
科学的研究の応用
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has been extensively studied for its anticancer properties in preclinical and clinical studies. It has been shown to inhibit topoisomerase I, an enzyme that is essential for DNA replication and transcription. By inhibiting topoisomerase I, this compound prevents DNA from unwinding, leading to the accumulation of single-strand breaks and ultimately cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(8-chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S.ClH/c1-3-5-9-8(2)18-12-10(6-4-7-11(12)15)13(9)19-14(16)17;/h4,6-7H,3,5H2,1-2H3,(H3,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZQCIYJQFBNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1SC(=N)N)C=CC=C2Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid](/img/structure/B5203525.png)
![2-methyl-N-(4-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5203549.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5203557.png)
![1-[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B5203560.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5203575.png)
![11-butoxy-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5203587.png)
![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]-6-nitrophenol](/img/structure/B5203599.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203602.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5203608.png)
![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5203613.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5203622.png)